N-(2,4-DICHLOROPHENYL)-4-ACETAMIDOBENZAMIDE
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Overview
Description
N-(2,4-DICHLOROPHENYL)-4-ACETAMIDOBENZAMIDE is an organic compound with significant applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DICHLOROPHENYL)-4-ACETAMIDOBENZAMIDE typically involves the reaction of 2,4-dichloroaniline with acetic anhydride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2,4-dichloroaniline and acetic anhydride.
Reaction Conditions: The reaction is conducted at elevated temperatures, typically around 100-150°C, in the presence of a suitable solvent such as dichloromethane or toluene.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DICHLOROPHENYL)-4-ACETAMIDOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-DICHLOROPHENYL)-4-ACETAMIDOBENZAMIDE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-DICHLOROPHENYL)-4-ACETAMIDOBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dichlorophenyl)acetamide: Similar structure but lacks the acetamidobenzamide group.
2,4-Dichlorophenyl isothiocyanate: Contains the dichlorophenyl group but has different functional groups.
Uniqueness
N-(2,4-DICHLOROPHENYL)-4-ACETAMIDOBENZAMIDE is unique due to the presence of both dichlorophenyl and acetamidobenzamide groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-acetamido-N-(2,4-dichlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKJITNJZUTXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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